6'-chloro-1-(3,5-difluorobenzoyl)-1'-methyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one
Description
The compound 6'-chloro-1-(3,5-difluorobenzoyl)-1'-methyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one features a spirocyclic architecture that merges a piperidine ring with a quinazoline moiety. Key structural attributes include:
- A 6'-chloro substitution on the quinazoline ring.
- A 3,5-difluorobenzoyl group attached to the piperidine nitrogen.
- A 1'-methyl group and a 4'-one functional group in the dihydroquinazoline system.
Properties
IUPAC Name |
6-chloro-1'-(3,5-difluorobenzoyl)-1-methylspiro[3H-quinazoline-2,4'-piperidine]-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClF2N3O2/c1-25-17-3-2-13(21)10-16(17)18(27)24-20(25)4-6-26(7-5-20)19(28)12-8-14(22)11-15(23)9-12/h2-3,8-11H,4-7H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVCHQCHKSUIJBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)C(=O)NC13CCN(CC3)C(=O)C4=CC(=CC(=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClF2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
F3406-9209 is believed to inhibit the entry of Lassa mammarenavirus (LASV) by affecting the SSP–GP2 subunit interface of the LASV glycoprotein, thereby blocking pH-dependent viral fusion. This interaction with its targets leads to changes in the virus’s ability to infect host cells.
Biological Activity
6'-Chloro-1-(3,5-difluorobenzoyl)-1'-methyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one is a synthetic compound with potential biological activity. Its unique structure, characterized by a spiro framework and halogenated benzoyl moiety, suggests possible interactions with various biological targets. This article delves into its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C20H18ClF2N3O2
- Molecular Weight : 405.83 g/mol
- CAS Number : 1251683-28-9
Research indicates that this compound may exert its biological effects through several mechanisms:
- Viral Inhibition : It has been suggested that the compound can inhibit the entry of certain viruses by affecting the glycoprotein interface crucial for viral fusion. For instance, it has been noted to block pH-dependent viral fusion in Lassa mammarenavirus (LASV) by targeting the SSP–GP2 subunit interface of the LASV glycoprotein.
- Antitumor Activity : Preliminary studies suggest that compounds with similar structural features exhibit cytotoxic effects against various cancer cell lines. The spiro-piperidine structure may contribute to this activity by interfering with cellular signaling pathways involved in proliferation and survival.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds or derivatives:
- Cytotoxicity Assays : A study evaluating the cytotoxic effects of similar quinazoline derivatives demonstrated significant inhibition of cell viability in human cancer cell lines (e.g., HeLa and MCF-7) at micromolar concentrations. These findings suggest that structural modifications, such as those present in 6'-chloro-1-(3,5-difluorobenzoyl)-1'-methyl derivatives, could enhance potency against malignancies.
- Mechanistic Studies : Another investigation focused on the mechanism of action revealed that derivatives could induce apoptosis in cancer cells via the intrinsic pathway, leading to caspase activation and mitochondrial dysfunction. This pathway is crucial for therapeutic strategies targeting cancer cells selectively.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Viral Inhibition | Blocks LASV entry | |
| Antitumor Activity | Cytotoxicity in HeLa and MCF-7 cells | Preliminary Study |
| Apoptosis Induction | Induces caspase activation | Mechanistic Study |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarity Analysis
Chemical similarity can be quantified using methods like Tanimoto coefficients (for binary fingerprint comparisons) or graph-based subgraph isomorphism (for 2D structural overlap) . For example:
- Halogenated substituents : The 3,5-difluorobenzoyl and 6'-chloro groups in the target compound are analogous to halogenated motifs in fipronil (2,6-dichloro-4-trifluoromethylphenyl) and ethiprole (2,6-dichloro-4-trifluoromethylphenyl with ethylsulfinyl), which are critical for pesticidal activity .
- Spirocyclic cores : The spiro[piperidine-4,2'-quinazoline] system shares topological complexity with spiro[1,3-dioxane-2,3'-indole] derivatives (e.g., 5'-(2-chlorobenzyl)-1'-(3,4-difluorophenyl)spiro compound), though their biological targets may differ due to heterocyclic variations .
Key Comparative Data
The table below highlights structural and functional contrasts with analogous compounds from the evidence:
Functional Implications
- Bioactivity : Halogenated aromatic groups (e.g., 3,5-difluorobenzoyl) are common in bioactive molecules due to enhanced lipophilicity and target binding. Fipronil’s efficacy against insects, for instance, relies on its trifluoromethylpyrazole design .
- Spirocyclic Complexity : Spiro systems impose conformational constraints that can improve selectivity. However, the target compound’s piperidine-quinazoline core may engage different biological pathways compared to indole- or pyrazole-based analogs .
Notes
Limitations of Evidence : Direct data on the target compound’s synthesis, activity, or exact similarity metrics are absent in the provided sources. Comparisons are inferred from structural analogs and chemoinformatics principles.
Methodological Considerations : Tanimoto coefficients and graph-based comparisons are widely accepted but require precise structural data for accurate results .
Potential Applications: The compound’s halogenation and spirocyclic design align with motifs seen in agrochemicals (e.g., fipronil) and pharmaceuticals, though experimental validation is needed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
